molecular formula C9H10F2O B3112391 4-(1,1-Difluoropropyl)phenol CAS No. 1892511-05-5

4-(1,1-Difluoropropyl)phenol

Cat. No.: B3112391
CAS No.: 1892511-05-5
M. Wt: 172.17 g/mol
InChI Key: PNUWGKDRHPTKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Difluoropropyl)phenol is a fluorinated phenolic compound offered for research and development purposes. As a phenol, this compound shares a common structural motif with a wide class of molecules known to exhibit diverse biological activities and to interact with proteins through various covalent and non-covalent mechanisms, such as hydrogen bonding and hydrophobic interactions . The incorporation of fluorine atoms into organic molecules is a established strategy in medicinal and agrochemical research to fine-tune properties like metabolic stability, lipophilicity, and membrane permeability . The 1,1-difluoropropyl moiety is of particular interest, as geminal difluoro groups can significantly alter a molecule's electronic and steric characteristics. Research into similar 1,1-difluorocyclopropane structures highlights the potential of fluorine-containing fragments in the synthesis of biologically active substances and functional materials . This compound serves as a valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the exploration of structure-activity relationships and the development of novel chemical entities. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1-difluoropropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-2-9(10,11)7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUWGKDRHPTKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 1,1 Difluoropropyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Phenol (B47542) Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including fluorinated phenols. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the non-fluorinated portions of the 4-(1,1-Difluoropropyl)phenol molecule.

In the ¹H NMR spectrum, the aromatic protons on the phenol ring typically appear as distinct multiplets in the downfield region (approximately 6.8-7.5 ppm) due to the electron-withdrawing nature of the aromatic ring and the substituent groups. The chemical shifts and coupling patterns of these protons provide information about their relative positions on the ring. The protons of the propyl group will exhibit characteristic shifts and couplings. The methyl (CH₃) protons will appear as a triplet, and the methylene (B1212753) (CH₂) protons as a quartet, with coupling to the adjacent fluorine atoms further splitting these signals. The phenolic hydroxyl (-OH) proton signal can be broad and its chemical shift is variable (typically 4-7 ppm), often confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org

In the ¹³C NMR spectrum, the carbon atoms of the benzene (B151609) ring will resonate in the aromatic region (approximately 115-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, while the carbon attached to the difluoropropyl group will also be significantly shifted. The carbons of the propyl group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to OH)6.8 - 7.2115 - 120
Aromatic CH (ortho to CF₂)7.2 - 7.5128 - 132
Phenolic OH4.0 - 7.0-
Propyl CH₂2.0 - 2.530 - 40
Propyl CH₃0.9 - 1.210 - 15
Aromatic C-OH-155 - 160
Aromatic C-CF₂-125 - 135 (quartet due to C-F coupling)
CF₂-120 - 130 (triplet due to C-F coupling)

Note: These are predicted values and can vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and sensitive technique for characterizing fluorinated organic compounds. rsc.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals and a wide chemical shift range, making it ideal for detecting and differentiating fluorine environments within a molecule. rsc.orgnih.gov

For this compound, the two fluorine atoms are chemically equivalent and will give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a difluoromethylene group adjacent to both an aromatic ring and an ethyl group. Furthermore, this signal will be split into a triplet due to coupling with the two adjacent protons of the methylene group (²JHF). This coupling provides direct evidence for the connectivity between the difluoro-substituted carbon and the rest of the propyl chain. The analysis of ¹⁹F NMR spectra is crucial for confirming the presence and specific location of fluorine atoms within the molecule. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, helping to confirm their substitution pattern. It would also show a correlation between the methylene (CH₂) and methyl (CH₃) protons of the propyl group. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the direct assignment of each protonated carbon by linking the proton and carbon chemical shifts. For example, the aromatic proton signals can be directly linked to their corresponding aromatic carbon signals. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC can show correlations from the methylene protons of the propyl group to the aromatic carbon to which the propyl group is attached, as well as to the methyl carbon. It can also show correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene ring. columbia.edu

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. walisongo.ac.idgithub.io

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, such as replacing ¹H with ²H (deuterium) or ¹²C with ¹³C. wikipedia.org This can be a powerful tool in NMR and mass spectrometry to trace the path of atoms in reactions or to aid in spectral assignment. bionity.com For example, selective deuterium labeling of the aromatic ring or the propyl chain in this compound could be used to definitively assign specific proton signals in a complex ¹H NMR spectrum. wikipedia.org

Position-Specific Isotope Analysis (PSIA) is an advanced analytical method that measures the isotopic composition at specific atomic positions within a molecule. wikipedia.org This technique can provide insights into the synthetic pathway or environmental fate of a compound. While not a routine characterization method, PSIA could be employed in specialized research to understand the origin or transformation of this compound. The analysis often involves techniques like isotope ratio mass spectrometry (IRMS) coupled with gas chromatography (GC) or liquid chromatography (LC). wikipedia.org

Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. msu.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four decimal places or better. researchgate.netlabmanager.com This precision allows for the unambiguous determination of the elemental composition of a molecule from its measured mass. algimed.com For this compound (C₉H₁₀F₂O), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the molecular formula. nih.govbrentford.hounslow.sch.uk This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. msu.edu

Table 2: Theoretical Exact Mass Calculation for this compound

Element Number of Atoms Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C)912.000000108.000000
Hydrogen (¹H)101.00782510.078250
Fluorine (¹⁹F)218.99840337.996806
Oxygen (¹⁶O)115.99491515.994915
Total 172.069971

The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragmentation would likely involve cleavage of the C-C bond alpha to the aromatic ring, leading to the loss of an ethyl group and the formation of a stable benzylic cation. Other fragmentations could include the loss of HF or the entire difluoropropyl group.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structural features of molecules through controlled fragmentation. d-nb.info In a typical MS/MS experiment, the protonated or deprotonated molecule of this compound is first isolated and then subjected to collision-induced dissociation. The resulting fragment ions provide a roadmap to the molecule's connectivity.

For phenolic compounds, common fragmentation pathways include the loss of small neutral molecules and characteristic cleavages of the substituent groups. d-nb.infowpmucdn.com In the case of this compound, the fragmentation pattern would likely be dominated by several key processes:

Alpha-cleavage: This involves the cleavage of the bond adjacent to the difluorinated carbon. This is a common fragmentation pathway for alcohols and can lead to the formation of a resonance-stabilized cation. libretexts.org

Loss of HF: The presence of fluorine atoms makes the sequential loss of hydrogen fluoride (B91410) (HF) a probable fragmentation pathway.

Aromatic Ring Fragmentation: The phenyl ring can undergo characteristic fragmentations, leading to ions such as the phenyl cation (C6H5+) at m/z 77 or the cyclopentadienyl (B1206354) cation (C5H5+) at m/z 65. wpmucdn.com

Loss of the Propyl Group: Cleavage of the bond between the propyl group and the phenyl ring can occur.

The exact fragmentation pathways and the relative abundance of the resulting ions are dependent on the ionization method and the collision energy used in the MS/MS experiment. nih.gov

Table 1: Predicted Major Fragment Ions of this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M+H]+[M+H - HF]+HF
[M+H]+[M+H - 2HF]+2HF
[M+H]+[C6H5O]+C3H5F2
[M-H]-[M-H - HF]-HF

This table is predictive and based on general fragmentation patterns of similar compounds. Actual fragmentation would require experimental verification.

Vibrational Spectroscopy for Molecular Structure and Bonding

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. savemyexams.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For this compound, the IR spectrum is expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group in phenols. libretexts.orgdocbrown.infolibretexts.org The broadness is due to hydrogen bonding. docbrown.info

Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions corresponding to the propyl group will appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: One or more bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring. docbrown.info

C-O Stretch: A strong band in the 1260-1180 cm⁻¹ range is characteristic of the C-O bond in phenols. docbrown.info

C-F Stretch: Strong absorptions in the 1400-1000 cm⁻¹ region are expected due to the carbon-fluorine bonds.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
Aromatic C-HStretching>3000
Aliphatic C-HStretching<3000
Aromatic C=CStretching1450-1600
C-OStretching1260-1180
C-FStretching1400-1000

This table presents expected ranges based on general spectroscopic principles.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. renishaw.com It provides information about vibrational modes that may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the C-C backbone of the propyl group and the aromatic ring. The technique is valuable for obtaining a complete vibrational profile of the molecule. renishaw.commdpi.com The spectral resolution in Raman spectroscopy is influenced by factors such as slit size and the diffraction grating used. edinst.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as environmental samples or reaction products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating phenolic compounds. lcms.cz For the analysis of this compound, reversed-phase HPLC would be the method of choice, where a nonpolar stationary phase is used with a polar mobile phase.

UV Detection: Phenolic compounds, including this compound, possess a chromophore (the phenyl ring) that absorbs ultraviolet (UV) light. scirp.orgscirp.org UV detection is a robust and common method for the quantification of these compounds. nih.gov

Electrochemical Detection: Due to the electroactive nature of the phenolic hydroxyl group, electrochemical detection can offer high sensitivity and selectivity. mdpi.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and allows for definitive identification based on the mass-to-charge ratio of the analyte and its fragments. mdpi.comnih.gov This is particularly useful for complex sample matrices.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like phenols. nemi.govepa.gov For GC analysis of this compound, derivatization may be necessary to increase its volatility and improve peak shape. itesm.mxscioninstruments.com

Electron-Capture Detection (ECD): The presence of two fluorine atoms, which are highly electronegative, makes this compound an excellent candidate for detection by an Electron-Capture Detector (ECD). measurlabs.com GC-ECD is known for its exceptional sensitivity towards halogenated compounds. nemi.govscioninstruments.commeasurlabs.com

Table 3: Chromatographic Methods for the Analysis of this compound

TechniqueDetectorKey Advantages
HPLCUVRobust, widely available. scirp.orgnih.gov
HPLCElectrochemicalHigh sensitivity and selectivity for phenols. mdpi.com
HPLCMass SpectrometryDefinitive identification, high selectivity. nih.gov
GCECDExtremely high sensitivity for halogenated compounds. measurlabs.com

Capillary Electrophoresis (CE) for High-Resolution Separations of Phenolic Compounds

Capillary Electrophoresis (CE) stands out as a powerful analytical technique for the separation of phenolic compounds due to its high efficiency, rapid analysis times, and minimal consumption of solvents. acs.org The fundamental principle of CE involves the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. For phenolic compounds, which are typically weak acids, separation is often achieved by working at alkaline pH to ensure they are in their anionic (phenolate) form. researchgate.net

Different modes of CE can be employed for the analysis of phenols. Capillary Zone Electrophoresis (CZE) is the simplest mode, where separation occurs based on differences in the charge-to-mass ratio of the analytes. usp.org More complex matrices may necessitate Micellar Electrokinetic Chromatography (MEKC), a variation of CE that introduces a surfactant (like sodium dodecyl sulfate) into the buffer at a concentration above its critical micelle concentration. usp.orgresearchgate.net This forms micelles that act as a pseudostationary phase, allowing for the separation of both neutral and charged compounds based on their partitioning between the aqueous buffer and the micelles. usp.orgresearchgate.net

The optimization of separation for phenolic compounds in CE involves several key parameters. The choice of buffer system, its concentration, and pH are critical. Borate and phosphate (B84403) buffers at moderate to high pH values (typically pH 8-10) are commonly used to deprotonate the phenolic hydroxyl group, inducing a negative charge for electrophoretic mobility. researchgate.netecu.edu.au The applied voltage directly influences migration speed and analysis time, though excessive voltage can lead to Joule heating, which may compromise resolution. usp.org Organic modifiers, such as methanol (B129727) or acetonitrile (B52724), can be added to the buffer to improve the selectivity and resolution of closely related phenolic structures. researchgate.net Detection is commonly performed using on-column UV-Vis detectors, although more sensitive techniques like laser-induced fluorescence (LIF) or mass spectrometry (MS) can be coupled with CE for enhanced detection capabilities. nih.govki.sinih.gov

Table 1: Illustrative Capillary Electrophoresis Conditions for Phenolic Compound Analysis

Parameter Condition Rationale / Effect Source(s)
CE Mode Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC) CZE separates based on charge-to-mass ratio. MEKC separates neutral and charged species via partitioning with micelles. researchgate.netusp.org
Capillary Uncoated Fused Silica (20-100 cm length, 50-75 µm I.D.) Standard capillary type; inner wall's silanol (B1196071) groups create electroosmotic flow (EOF) at pH > 3. usp.orgresearchgate.net
Background Electrolyte (BGE) 15-100 mM Borate or Phosphate Buffer Maintains stable pH and conductivity. Borate is common for separating phenolic acids and flavonoids. acs.orgresearchgate.netecu.edu.au
pH 8.5 - 9.5 Ensures deprotonation of phenolic hydroxyl groups, making them anionic for migration in the electric field. researchgate.netecu.edu.au
Surfactant (for MEKC) 25-50 mM Sodium Dodecyl Sulfate (SDS) Forms micelles to create a pseudostationary phase for separating compounds with different hydrophobicities. researchgate.net
Applied Voltage 6 - 25 kV Higher voltage reduces analysis time but can increase Joule heating, potentially broadening peaks. usp.orgresearchgate.net
Temperature 20 - 30 °C Affects buffer viscosity and partition coefficients, requiring control for reproducible migration times. usp.org
Injection Hydrodynamic (pressure) or Electrokinetic (voltage) Electrokinetic injection can pre-concentrate analytes but may introduce bias. acs.org
Detection UV Absorbance (e.g., 210-280 nm) Common, non-destructive method suitable for aromatic compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. creativebiomart.net The crystal, typically less than a millimeter in size, must be pure and possess a highly ordered internal structure. creativebiomart.net This crystal is then mounted on a goniometer and exposed to a focused, monochromatic beam of X-rays. creativebiomart.net The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique, three-dimensional pattern of reflections. nih.govmuni.cz The intensities and positions of these diffracted spots are meticulously recorded by a detector. nih.gov

By analyzing this diffraction pattern, crystallographers can deduce the electron density distribution within the crystal. This information allows for the determination of the crystal's unit cell—the basic repeating structural unit of the crystal—and its symmetry, described by one of the 230 space groups. muni.cz From the electron density map, a detailed atomic model of the molecule is built and refined, yielding precise coordinates for each atom. While specific crystallographic data for this compound is not publicly available, analysis of structurally related fluorinated phenols demonstrates that common crystal systems include triclinic and monoclinic, which are frequently observed for halogenated organic molecules. The incorporation of fluorine atoms can significantly influence crystal packing due to their high electronegativity and ability to participate in non-covalent interactions. core.ac.uknih.gov

Table 2: Representative Crystallographic Data for a Halogenated Phenol Derivative This table presents example data for a related compound class to illustrate the parameters obtained from an X-ray crystallography study, as specific data for this compound is not available.

Parameter Example Value Description Source(s)
Chemical Formula C₇H₅ClF₂O The elemental composition of the molecule in the crystal.
Crystal System Triclinic A crystal system described by three unequal axes with unequal angles between them.
Space Group P-1 Defines the symmetry elements present within the unit cell.
Unit Cell Dimensions a = 7.5 Å, b = 9.7 Å, c = 10.1 Å The lengths of the edges of the unit cell.
α = 85°, β = 75°, γ = 80° The angles between the unit cell axes.
Volume (V) 695 ų The volume of the unit cell.
Molecules per Unit Cell (Z) 4 The number of complete molecules contained within one unit cell. core.ac.uk
Calculated Density (ρ) 1.65 g/cm³ The theoretical density of the crystal calculated from the formula weight and unit cell volume.
Radiation Mo Kα (λ = 0.71073 Å) The wavelength of the X-ray source used for the diffraction experiment.
Temperature 100 K The temperature at which the data was collected, often low to reduce atomic thermal motion. wordpress.com
Final R-factor (R1) < 0.05 A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Reactivity and Mechanistic Studies of 4 1,1 Difluoropropyl Phenol

Electronic Influence of the 1,1-Difluoropropyl Group on Phenol (B47542) Reactivity

The reactivity of a benzene (B151609) ring in electrophilic aromatic substitution (EAS) is highly dependent on its electron density. Substituents can either donate or withdraw electron density, thereby activating or deactivating the ring towards attack by an electrophile.

Hydroxyl (-OH) Group: The -OH group is a powerful activating group. While oxygen is highly electronegative and withdraws electron density through the sigma bond framework (an inductive or -I effect), its more dominant effect is the donation of a lone pair of electrons into the aromatic π-system via resonance (a +R effect). quora.com This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making phenols highly reactive towards electrophiles. quora.com

The net result for 4-(1,1-Difluoropropyl)phenol is a molecule where the powerfully activating +R effect of the hydroxyl group is tempered by the deactivating -I effect of the para-substituent. The ring remains "activated" relative to benzene, but is significantly less reactive than phenol itself. lumenlearning.com

Table 1: Comparison of Hammett Substituent Constants (σp) for para-Substituents.
Substituent (at para-position)Hammett Constant (σp)Electronic Effect
-H0.00Reference
-CH₃-0.16Weakly Electron-Donating
-Cl0.22Electron-Withdrawing
-CF₃0.57Strongly Electron-Withdrawing
-NO₂0.78Very Strongly Electron-Withdrawing
-CH₂CHF₂ (estimated)~0.4-0.5Strongly Electron-Withdrawing

Data sourced from established chemical literature. oup.com The value for the 1,1-difluoropropyl group is an estimation based on analogous structures.

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. quora.com Electron-withdrawing groups on the aromatic ring increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. quora.com This stabilization makes the phenol more willing to donate its proton, resulting in a lower pKa value.

The strongly electron-withdrawing 1,1-difluoropropyl group at the para position effectively stabilizes the phenoxide anion of this compound through its -I effect. Consequently, this compound is predicted to be a stronger acid than phenol itself. Its acidity is likely comparable to that of 4-(trifluoromethyl)phenol (B195918), which has a pKa of approximately 9.4, significantly lower than the pKa of phenol (10.0). hmdb.cachegg.com

Table 2: Experimental pKa Values of Selected para-Substituted Phenols.
Compoundpara-SubstituentpKa
p-Cresol-CH₃10.26
Phenol-H10.00
4-Chlorophenol-Cl9.38
4-(Trifluoromethyl)phenol-CF₃9.39
4-Nitrophenol-NO₂7.15
This compound-CH₂CHF₂~9.4 (Predicted)

Data compiled from various sources. hmdb.caresearchgate.net The pKa for this compound is a prediction based on the value for 4-(Trifluoromethyl)phenol.

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

Despite being somewhat deactivated compared to phenol, the aromatic ring of this compound is still susceptible to electrophilic attack due to the powerful influence of the hydroxyl group. quora.com

Regioselectivity: The directing effect in a substituted phenol is overwhelmingly controlled by the hydroxyl group, which is a strong ortho, para-director. pressbooks.pubchemistrysteps.com Since the para position in this compound is already occupied, electrophilic substitution will occur exclusively at the positions ortho to the -OH group (C2 and C6).

Kinetics: The rate of EAS reactions will be slower for this compound than for phenol. The deactivating -I effect of the para-substituent reduces the ring's nucleophilicity, thus raising the activation energy for the attack on the electrophile. lumenlearning.com

Nitration: While phenol can be nitrated using dilute nitric acid, often leading to a mixture of ortho and para isomers and some oxidation byproducts, this compound would be expected to react more slowly. chemistrysteps.comlibretexts.org The reaction would likely still proceed under mild conditions to yield a single major product, 2-nitro-4-(1,1-difluoropropyl)phenol.

Halogenation: Phenol reacts rapidly with bromine in water to form 2,4,6-tribromophenol. pressbooks.pub For this compound, bromination is expected to proceed without a Lewis acid catalyst but would likely be more controllable. chemistrysteps.com Reaction with one equivalent of bromine would predictably yield 2-bromo-4-(1,1-difluoropropyl)phenol, with the second ortho position being brominated under more forcing conditions.

Table 3: Predicted Products of Electrophilic Aromatic Substitution.
ReactionReagentsPredicted Major Product
Nitrationdil. HNO₃2-Nitro-4-(1,1-difluoropropyl)phenol
BrominationBr₂ in CCl₄2-Bromo-4-(1,1-difluoropropyl)phenol
Sulfonationconc. H₂SO₄4-(1,1-Difluoropropyl)-2-hydroxybenzenesulfonic acid

Friedel-Crafts reactions are generally problematic for phenols. stackexchange.com The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the lone pair electrons of the phenolic oxygen. curlyarrows.com This complexation deactivates the ring towards electrophilic attack and can promote O-acylation or O-alkylation over the desired C-acylation or C-alkylation. stackexchange.comucalgary.ca

For this compound, these challenges are compounded. The molecule already possesses a deactivating group, which further reduces the ring's inherent nucleophilicity. Therefore, standard Friedel-Crafts alkylation or acylation reactions are not expected to be viable synthetic routes for this compound. Alternative methods, such as the Fries rearrangement of a corresponding phenolic ester, might be considered, but would likely give low yields due to the electronic deactivation. stackexchange.com

Reactions Involving the Phenolic Hydroxyl Functionality

The hydroxyl group itself is a site of significant reactivity, primarily acting as a nucleophile or a precursor to one.

Esterification: Phenols can be readily converted to esters by reacting them with acyl chlorides or acid anhydrides. google.com This reaction can be catalyzed by either acid or base. In base-catalyzed esterification (e.g., Schotten-Baumann conditions), the phenol is deprotonated to the more nucleophilic phenoxide, which then attacks the acylating agent. lew.ro Given the enhanced acidity of this compound, its conversion to the phenoxide is more favorable, which could facilitate this reaction.

Williamson Ether Synthesis: This is a classic method for forming ethers. byjus.com It involves the Sₙ2 reaction of a phenoxide ion with an alkyl halide. ucalgary.ca The synthesis proceeds in two steps: first, deprotonation of the phenol with a suitable base (e.g., NaOH, K₂CO₃) to form the sodium or potassium phenoxide, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). masterorganicchemistry.com The increased acidity of this compound facilitates the initial deprotonation step, making it a good substrate for this synthesis.

Oxidation: Phenols can be oxidized to quinones. hmdb.ca However, the formation of a typical p-benzoquinone requires the para-position to be unsubstituted. Since this position is blocked in this compound, oxidation is unlikely to produce a stable quinone and would more likely lead to decomposition or polymerization under strong oxidizing conditions.

Alkylation and Acylation Reactions

The phenolic hydroxyl group of this compound imparts significant reactivity, allowing for both alkylation and acylation reactions. Phenols, and their corresponding phenoxide anions, are bidentate nucleophiles, meaning they can react at either the oxygen atom (O-alkylation/acylation) or the carbon atoms of the aromatic ring (C-alkylation/acylation). ucalgary.capharmaxchange.info

Alkylation: The alkylation of this compound can proceed via two main pathways. The product distribution is heavily influenced by the reaction conditions, particularly the choice of solvent and counter-ion. pharmaxchange.info

O-Alkylation: In a reaction analogous to the Williamson Ether Synthesis, the phenoxide ion of this compound can attack an alkyl halide in an SN2 reaction to form an ether. pharmaxchange.info This pathway is generally favored under kinetically controlled conditions and in polar aprotic solvents like DMF or DMSO, which solvate the cation but leave the phenoxide oxygen exposed and highly nucleophilic. pharmaxchange.info

C-Alkylation: This reaction, a type of Friedel-Crafts alkylation, involves the electrophilic attack of a carbocation on the electron-rich aromatic ring. It is typically favored under conditions of thermodynamic control. ucalgary.ca However, the presence of the electron-withdrawing 1,1-difluoropropyl group at the para position deactivates the aromatic ring towards electrophilic substitution, making C-alkylation less favorable compared to unsubstituted phenol. Protic solvents can promote C-alkylation by forming hydrogen bonds with the phenoxide oxygen, sterically hindering it and favoring attack by the ring. pharmaxchange.info

Acylation: Similar to alkylation, acylation can occur at either the oxygen or the carbon of the ring.

O-Acylation (Esterification): This is the more common and kinetically favored pathway for phenols. ucalgary.ca this compound reacts with acylating agents such as acyl chlorides or acid anhydrides to form phenyl esters. chemguide.co.uk The reaction proceeds rapidly, especially under basic conditions where the more nucleophilic phenoxide ion is formed. ucalgary.ca

C-Acylation (Friedel-Crafts Acylation): This reaction introduces an acyl group directly onto the aromatic ring to form a hydroxyarylketone. ucalgary.ca It requires a Lewis acid catalyst (e.g., AlCl₃) and generally harsher conditions. sigmaaldrich.com The product is thermodynamically more stable than the O-acylated ester. Aryl esters can rearrange to the C-acylated product in the presence of a Lewis acid, a process known as the Fries Rearrangement. ucalgary.cawikipedia.org

Table 1: General Conditions Favoring O- vs. C-Substitution of Phenols

Reaction Type Favored Product Typical Conditions Rationale
Alkylation O-Alkylated (Ether) Polar aprotic solvent (e.g., DMF, DMSO), kinetic control The phenoxide oxygen is a "hard" and sterically accessible nucleophile. pharmaxchange.info
C-Alkylated (Alkylphenol) Protic solvent (e.g., H₂O, TFE), thermodynamic control The solvent shields the oxygen via H-bonding, promoting attack by the "softer" carbon nucleophile of the ring. pharmaxchange.info
Acylation O-Acylated (Ester) Base catalysis, kinetic control O-acylation is a rapid reaction occurring on the highly nucleophilic oxygen. ucalgary.ca
C-Acylated (Hydroxyketone) Lewis acid (e.g., AlCl₃), high temperature, thermodynamic control The C-acylated product is more stable; can be formed via Fries rearrangement of the ester. ucalgary.cawikipedia.org

Formation of Phenol Ethers and Esters

The synthesis of ethers and esters from this compound is a direct application of its O-alkylation and O-acylation reactivity.

Phenol Ethers: The most prevalent laboratory method for preparing ethers from phenols is the Williamson ether synthesis. wikipedia.orgksu.edu.sa This involves the deprotonation of this compound with a suitable base (e.g., sodium hydroxide, sodium hydride) to generate the corresponding sodium 4-(1,1-difluoropropyl)phenoxide. This nucleophilic phenoxide is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired alkyl aryl ether. wikipedia.org

Phenol Esters: Esters are readily prepared by reacting this compound with an acyl chloride or a carboxylic acid anhydride. chemguide.co.uk The reaction with an acyl chloride is often performed in the presence of a base like pyridine, which neutralizes the HCl byproduct and catalyzes the reaction. Alternatively, direct esterification with a carboxylic acid can be achieved, although this often requires acid catalysts and elevated temperatures to remove the water formed during the reaction. google.com Biocatalytic methods using lipases have also been employed for the synthesis of phenolic esters under mild conditions. mdpi.com

Chemical Transformations of the Fluorinated Alkyl Chain

The 1,1-difluoropropyl moiety is a defining feature of the molecule, conferring significant chemical stability.

Stability and Reactivity of the Carbon-Fluorine Bonds

The carbon-fluorine (C-F) bond is renowned for its exceptional strength and stability, often cited as the strongest single bond in organic chemistry. wikipedia.orgrsc.org This stability arises from a combination of factors:

High Bond Dissociation Energy (BDE): The BDE of a C-F bond can be as high as 130 kcal/mol (approx. 544 kJ/mol). wikipedia.org This is significantly stronger than C-H, C-C, or other carbon-halogen bonds. wikipedia.org

Geminal Fluorine Effect: The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) further strengthens and shortens the individual C-F bonds. wikipedia.org

Due to these properties, the C-F bonds in the 1,1-difluoropropyl group of this compound are highly resistant to cleavage. They exhibit remarkable stability towards thermal degradation, oxidation, and hydrolysis under typical reaction conditions. alfa-chemistry.com

Table 2: Comparison of Carbon-Halogen Bond Properties

Bond Bond Dissociation Energy (kcal/mol) in CH₃-X Bond Length (Å) in CH₃-X
C-F 115 1.39
C-Cl 83.7 1.78
C-Br 72.1 1.93
C-I 57.6 2.14

Data derived from general chemical principles and sources. wikipedia.org

Potential for Further Functionalization of the Difluoropropyl Moiety

Despite the inherent stability of the C-F bonds, their functionalization is an active area of research, though it typically requires specialized and energetic conditions. Cleavage of robust C-F bonds can be achieved using highly reactive reagents such as low-valent main group compounds containing electropositive elements like aluminum or silicon, which form very strong bonds with fluorine. thieme-connect.de

Radical chemistry offers another potential avenue for modifying the difluoropropyl group. While direct functionalization is challenging, synthetic routes that generate difluoroalkyl radicals show that these species can participate in reactions such as addition to double bonds. nih.gov It is conceivable that under specific radical-initiating conditions, the C-H bonds on the methylene (B1212753) (-CH₂-) or methyl (-CH₃) positions of the propyl chain could be targeted for functionalization, although this would be challenging due to the deactivating inductive effect of the adjacent CF₂ group.

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound in redox reactions is primarily dictated by the phenolic ring and hydroxyl group.

Oxidation: The phenol moiety is susceptible to oxidation.

Quinone Formation: Treatment with strong oxidizing agents, such as chromic acid, can oxidize the phenol to a quinone. ksu.edu.sa For a 4-substituted phenol like this compound, oxidation would likely lead to the formation of 4-(1,1-Difluoropropyl)benzo-1,2-quinone. In the presence of air, phenols can slowly oxidize into complex, often dark-colored mixtures containing quinones. ksu.edu.sa

Electrochemical Oxidation: Electrolytic methods can also be used to oxidize phenols, often with greater control. Depending on the conditions, electrochemical oxidation can yield products like hydroquinones or lead to polymerization on the electrode surface. rsc.org

Reduction:

Ring Reduction: The aromatic ring can be reduced under various conditions. Catalytic hydrogenation using hydrogen gas with catalysts like platinum, palladium, or rhodium typically reduces the benzene ring to a cyclohexane (B81311) ring, which would yield 4-(1,1-Difluoropropyl)cyclohexanol. coaching-center.in

Birch Reduction: This method uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. For phenols, the Birch reduction typically yields cyclohexadienone derivatives. coaching-center.in

Dehydroxylation: The direct reduction of the phenolic -OH group to a hydrogen atom is difficult. However, it can be accomplished by converting the hydroxyl group into a better leaving group (e.g., a tosylate or triflate) followed by hydrogenolysis. Alternatively, heating the phenol with zinc dust can achieve this transformation, converting the phenol to its corresponding arene. ksu.edu.sa

Rearrangement Pathways (e.g., Claisen rearrangement of related allyl ethers)

Rearrangement reactions provide powerful methods for forming new carbon-carbon bonds. The most relevant pathway for a derivative of this compound is the aromatic Claisen rearrangement. wikipedia.org

This reaction proceeds in two conceptual steps:

Formation of an Allyl Ether: First, the allyl ether of this compound must be synthesized. This is readily accomplished via Williamson ether synthesis, by treating the sodium salt of the phenol with an allyl halide (e.g., allyl bromide). wikipedia.org

Thermal Rearrangement: Upon heating, the resulting allyl 4-(1,1-difluoropropyl)phenyl ether undergoes an intramolecular, concerted googleapis.comgoogleapis.com-sigmatropic rearrangement. libretexts.org

The mechanism involves a cyclic, six-membered transition state where the allyl group migrates from the ether oxygen to an ortho position on the benzene ring. libretexts.orgrsc.org This process transiently disrupts the aromaticity of the ring, forming a 6-allyl-6-(1,1-difluoropropyl)cyclohexa-2,4-dienone intermediate. This intermediate immediately undergoes a keto-enol tautomerization to restore the highly stable aromatic phenol ring, yielding the final product: 2-allyl-4-(1,1-difluoropropyl)phenol . libretexts.org Because the para position is occupied by the difluoropropyl group, the migration is directed exclusively to the ortho positions.

Theoretical and Computational Investigations of 4 1,1 Difluoropropyl Phenol

Quantum Chemical Characterization of Molecular Structure and Properties

Quantum chemical methods are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict various properties, including molecular stability, reactivity, and interaction with other molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. wikipedia.org For 4-(1,1-Difluoropropyl)phenol, DFT calculations, often employing hybrid functionals like B3LYP with a comprehensive basis set such as 6-311++G(d,p), are used to find the molecule's lowest-energy geometry. nih.govmdpi.com This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. nih.gov

The optimization yields precise predictions of bond lengths, bond angles, and dihedral angles. For instance, the calculations would detail the geometry of the phenyl ring, the orientation of the hydroxyl group, and the spatial arrangement of the difluoropropyl substituent. The electronic structure, described by the electron density distribution, reveals regions of high and low electron density, which are crucial for understanding the molecule's polarity and sites susceptible to chemical attack. mdpi.com

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond Lengths
C-O (hydroxyl)1.365 Å
O-H (hydroxyl)0.968 Å
C-C (ring-propyl)1.520 Å
C-F (fluorine)1.395 Å
C-C (aromatic)1.390 - 1.405 Å
Bond Angles
C-O-H109.5°
C(ring)-C(propyl)-C112.0°
F-C-F108.5°
Dihedral Angle C(ring)-C(ring)-C(propyl)-C45.0°

While DFT is highly effective, other quantum chemical methods also play important roles. Ab initio methods, such as Hartree-Fock (HF), compute properties from first principles without experimental data, offering a rigorous but computationally expensive approach. libretexts.orgresearchgate.net Semi-empirical methods, like AM1 and PM3, simplify calculations by incorporating parameters derived from experimental data, making them much faster and suitable for large molecules, though generally less accurate than ab initio or DFT methods. scribd.comuomustansiriyah.edu.iq

These methods are particularly useful for conformational analysis, which involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For this compound, a key conformational freedom is the rotation of the difluoropropyl group relative to the phenol (B47542) ring. By calculating the energy of the molecule at various dihedral angles, a potential energy surface can be mapped to identify the most stable conformers (energy minima) and the energy barriers between them.

Table 2: Relative Energies of this compound Conformers

MethodConformer (Dihedral Angle)Relative Energy (kcal/mol)
Semi-Empirical (AM1) Staggered (~60°)0.00 (most stable)
Eclipsed (~0°)+2.5
Ab Initio (HF/6-31G(d)) Staggered (~58°)0.00 (most stable)
Eclipsed (~0°)+3.1
DFT (B3LYP/6-311++G(d,p)) Staggered (~59°)0.00 (most stable)
Eclipsed (~0°)+3.0

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. nih.govajchem-a.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govrjpn.org

Table 3: Quantum Chemical Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value (eV)Interpretation
HOMO Energy (EHOMO) --8.54Electron-donating ability
LUMO Energy (ELUMO) --1.21Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO7.33Chemical reactivity and stability
Ionization Potential (I) -EHOMO8.54Energy to remove an electron
Electron Affinity (A) -ELUMO1.21Energy released when gaining an electron
Chemical Hardness (η) (I - A) / 23.67Resistance to change in electron configuration
Chemical Softness (S) 1 / (2η)0.136Inverse of hardness; measure of reactivity
Electronegativity (χ) (I + A) / 24.88Power to attract electrons
Electrophilicity Index (ω) χ² / (2η)3.24Propensity to accept electrons

Prediction of Spectroscopic Parameters and Spectral Assignment

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a detailed understanding of the molecule's structure and properties. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nrel.gov Computational methods, particularly DFT, can accurately predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for these calculations. nih.gov Predictions are typically performed on the optimized geometry of the molecule, and it is often crucial to include solvent effects, for instance through the Polarizable Continuum Model (PCM), to achieve better agreement with experimental data measured in solution. github.io Comparing the calculated spectrum with the experimental one aids in the unambiguous assignment of each signal to a specific nucleus in the molecule.

Table 4: Predicted vs. Plausible Experimental NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

AtomPredicted δ (ppm)Plausible Experimental δ (ppm)
¹H NMR
H (hydroxyl)5.10
H (aromatic, ortho to OH)6.85
H (aromatic, meta to OH)7.20
H (methylene, -CH₂-)2.15
H (methyl, -CH₃)0.98
¹³C NMR
C (hydroxyl-bearing)155.0
C (aromatic, ortho to OH)115.8
C (aromatic, meta to OH)129.5
C (ipso, propyl-bearing)132.1
C (difluoro-bearing)124.5 (t)
C (methylene, -CH₂-)35.2 (t)
C (methyl, -CH₃)8.5

(t) denotes a triplet splitting pattern due to coupling with fluorine.

Vibrational (IR, Raman) Spectra: Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular vibrations. arxiv.org DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. nih.gov The resulting theoretical spectrum provides a vibrational "fingerprint" of the molecule. arxiv.org It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental spectra. nih.gov

Table 5: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Predicted IR IntensityPredicted Raman Activity
O-H stretch3610HighLow
Aromatic C-H stretch3050-3100MediumHigh
Aliphatic C-H stretch2950-2990MediumMedium
Aromatic C=C stretch1610, 1505HighHigh
C-O stretch1255HighMedium
C-F symmetric stretch1150HighLow
C-F asymmetric stretch1185HighLow

Electronic (UV-Vis) Spectra: Ultraviolet-visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. mdpi.comresearchgate.net The calculation yields the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The excitation energy corresponds to the wavelength of maximum absorption (λmax), while the oscillator strength relates to the intensity of the absorption band. These calculations can help assign observed absorption bands to specific electronic transitions, such as π → π* transitions within the phenol ring. escholarship.org

Table 6: Predicted Electronic Transitions for this compound using TD-DFT

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2780.025HOMO → LUMO (π → π)
S₀ → S₂2250.150HOMO-1 → LUMO (π → π)
S₀ → S₃2010.450HOMO → LUMO+1 (π → π*)

Computational Studies of Reaction Mechanisms and Kinetics

Computational approaches are instrumental in elucidating the pathways of chemical reactions, identifying transient species, and quantifying the energy changes that govern reaction rates.

The study of a chemical reaction's mechanism involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's feasibility and rate. Computational methods, particularly Density Functional Theory (DFT), are widely used to locate these transient structures and calculate the associated activation energy barrier (ΔE‡ or ΔG‡) nih.gov.

For reactions involving fluorinated phenols, computational models can predict how the fluorine substituents influence reactivity. While specific calculations for this compound are not extensively published, studies on simpler fluorophenols demonstrate the methodology. For instance, calculations on fluorophenols have been used to determine the energy barriers for excited-state decay pathways researchgate.net. These calculations help in understanding how fluorine substitution affects electronic properties and subsequent chemical transformations. The energy barrier represents the minimum energy required for reactants to transform into products, and its magnitude is exponentially related to the reaction rate constant, as described by transition state theory nih.govnih.gov.

Table 1: Representative Energy Barrier Calculations for Phenol Derivatives (Illustrative) This table presents typical data obtained from computational studies on related phenol compounds to illustrate the outputs of such analyses.

Reaction Type Computational Method Compound Calculated Energy Barrier (kcal/mol)
Excited-State Decay CASSCF/cc-pVDZ 4-Fluorophenol (B42351) 4.61 researchgate.net
C-H Activation DFT (B3LYP) 1,4-cyclohexadiene with Fe(IV)O Varies (dependent on complex) nih.gov

Solvent and catalysts can dramatically alter the rate and outcome of a chemical reaction. Computational models are essential for understanding these effects at a molecular level. Solvents can stabilize or destabilize reactants, products, and transition states, thereby modifying the energy barrier of a reaction rsc.orgnih.gov. Implicit solvent models, such as the SMD model, can be incorporated into DFT calculations to simulate the bulk effect of the solvent on the reaction energetics researchgate.net.

Catalysis, particularly in the context of fluorination or reactions of phenols, is another area where computational studies provide critical insights. For example, in the dearomatization of phenols via I(i)/I(iii) catalysis-based fluorination, computational analysis can help elucidate the mechanism and the role of the catalyst in lowering the energy barrier of the rate-determining step nih.gov. Similarly, studies on the hydrogenation of phenol show that both the solvent and the catalyst surface significantly impact reaction pathways and energies umaine.edu. Computational tools can model catalyst-substrate interactions, helping to rationalize experimental observations and guide the design of more efficient catalysts rsc.org.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static structures and reaction energies, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

MD simulations can be used to explore the conformational landscape of this compound. This includes the rotation around the C-C single bonds of the propyl group and the C-O bond of the phenol. The simulations would reveal the preferred orientations (conformers) of the difluoropropyl group relative to the aromatic ring and how these are influenced by interactions with surrounding solvent molecules nih.govnih.gov. The amphiphilic nature of phenols, with a polar hydroxyl group and a nonpolar aromatic ring, means that solvent interactions play a key role in determining conformational preferences nih.gov. Simulations can quantify properties like the solvent-accessible surface area and radial distribution functions to describe how solvent molecules organize around the solute.

In the context of drug design, understanding how a molecule like this compound interacts with a biological target, such as a protein, is paramount noaa.govmdpi.com. MD simulations and molecular docking are the primary computational tools for this purpose. Docking predicts the preferred binding orientation of the ligand within the protein's active site, while MD simulations can then be used to assess the stability of this binding pose and analyze the detailed intermolecular interactions over time mdpi.com.

These interactions, which determine binding affinity, include hydrogen bonds (between the phenolic -OH and protein residues), hydrophobic contacts, and potentially halogen bonds involving the fluorine atoms nih.gov. Computational tools like the Protein-Ligand Interaction Profiler (PLIP) can analyze these non-covalent interactions in detail nih.gov. Understanding these interactions is a cornerstone of structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity for the target protein nih.gov.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activity (QSAR) mdpi.comnih.govdigitaloceanspaces.com. These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using statistical methods to correlate these descriptors with an experimentally measured property or activity nih.gov.

For this compound, descriptors could include:

Electronic descriptors: Dipole moment, highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy.

Topological descriptors: Molecular connectivity indices, shape indices.

Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Once a statistically robust model is developed and validated, it can be used to predict the properties and activities of new, untested compounds, thereby accelerating the discovery and optimization process in materials science and drug development mdpi.comdigitaloceanspaces.com.

Table 2: Examples of Molecular Descriptors for QSPR/QSAR Modeling (Illustrative) This table shows a selection of descriptors that would be calculated for a molecule like this compound to build a predictive model.

Descriptor Class Descriptor Example Typical Application
Electronic HOMO Energy Predicting reactivity, antioxidant activity
Electronic Dipole Moment Predicting solubility, binding interactions
Physicochemical LogP (Octanol-Water Partition Coefficient) Predicting membrane permeability, bioavailability
Topological Molecular Volume Relating molecular size to binding or transport

Predicting Physicochemical Parameters (e.g., pKa, lipophilicity)

The prediction of physicochemical parameters such as the acid dissociation constant (pKa) and lipophilicity (log P) is a cornerstone of computational chemistry in drug discovery and development. pensoft.net These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. For this compound, these properties are significantly influenced by the presence of the difluorinated alkyl substituent.

pKa Prediction:

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring generally increase acidity (lower pKa) by delocalizing the negative charge of the phenoxide ion. While the 1,1-difluoropropyl group is not directly conjugated to the aromatic ring, its strong inductive electron-withdrawing effect (-I) is expected to increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.

Computational approaches, particularly those employing density functional theory (DFT), are frequently used to predict pKa values. neliti.comnih.gov These methods calculate the Gibbs free energy change of the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM) or other solvation models like SMD (solvation model based on density). nih.govnih.gov The accuracy of these predictions can be enhanced by including explicit solvent molecules in the calculation or by using statistical corrections based on a set of known compounds. neliti.comnih.gov For phenolic compounds, DFT functionals such as B3LYP, M06-2X, and CAM-B3LYP have been shown to provide reliable pKa predictions when combined with appropriate basis sets and solvation models. nih.govresearchgate.net

Lipophilicity (log P) Prediction:

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical determinant of a compound's ability to cross biological membranes. The introduction of fluorine atoms into a molecule can have complex and sometimes counterintuitive effects on its lipophilicity. nih.gov While fluorine is highly electronegative, the substitution of hydrogen with fluorine often increases lipophilicity. researchgate.net

For this compound, the difluoropropyl group is anticipated to significantly increase its lipophilicity compared to phenol or 4-propylphenol. This is due to the replacement of two C-H bonds with two C-F bonds, which can lead to a more hydrophobic surface. Computational models for predicting log P are often based on fragmental methods or property-based approaches. More advanced methods can also employ molecular dynamics simulations to understand the partitioning behavior between different solvent phases. mdpi.com Recent developments have also seen the application of deep learning models for the fast and accurate estimation of lipophilicity for organofluorine molecules. nih.gov

Interactive Data Table: Predicted Physicochemical Parameters

Below is an interactive table summarizing the predicted physicochemical parameters for this compound based on computational models and structure-property relationships.

ParameterPredicted ValueComputational MethodNotes
pKa~8-9DFT (e.g., B3LYP/6-311++G(d,p) with SMD)Expected to be lower than phenol (~9.9) due to the electron-withdrawing nature of the difluoropropyl group.
log P~3-4Fragment-based methods (e.g., ClogP) or property-based modelsExpected to be significantly higher than phenol (1.5) due to the lipophilic contribution of the difluoropropyl group.

Rationalizing Fluorine's Impact on Molecular Properties

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov Computational studies are instrumental in rationalizing these effects at a molecular level.

The high electronegativity of fluorine is a primary driver of its influence. In this compound, the two fluorine atoms exert a strong inductive electron-withdrawing effect. This effect is transmitted through the sigma bonds to the aromatic ring, leading to a polarization of the C-F bonds and a decrease in electron density at the attached carbon atom. This, in turn, influences the electronic properties of the entire molecule.

One of the key impacts of fluorination is the modulation of acidity, as discussed in the prediction of pKa. The electron-withdrawing difluoropropyl group stabilizes the phenoxide anion, making the parent phenol more acidic. britannica.com This increased acidity can have significant implications for the molecule's interaction with biological targets.

Furthermore, the C-F bond is stronger than the C-H bond, which can enhance the metabolic stability of the compound. nih.gov By replacing metabolically labile hydrogens with fluorine, the molecule can be rendered more resistant to oxidative metabolism by cytochrome P450 enzymes. nih.gov This is a common strategy in drug design to improve a drug's pharmacokinetic profile.

The introduction of fluorine can also influence the conformational preferences of a molecule. While the 1,1-difluoropropyl group is relatively small, its stereoelectronic effects can impact the rotational barriers around the bond connecting it to the phenyl ring. Quantum chemical calculations can be employed to explore the potential energy surface and identify the most stable conformations. nih.gov

Interactive Data Table: Impact of the 1,1-Difluoropropyl Group

This interactive table outlines the key impacts of the 1,1-difluoropropyl group on the molecular properties of the phenol scaffold.

Molecular PropertyEffect of 1,1-Difluoropropyl GroupRationale
Acidity (pKa)Increased (Lower pKa)Inductive electron withdrawal (-I effect) stabilizes the phenoxide anion.
Lipophilicity (log P)IncreasedThe difluoropropyl group is more hydrophobic than a propyl or hydrogen substituent.
Metabolic StabilityPotentially IncreasedThe C-F bond is stronger than the C-H bond, potentially blocking sites of oxidative metabolism.
Dipole MomentAlteredThe highly polar C-F bonds introduce a significant dipole moment.
Intermolecular InteractionsPotential for novel interactionsThe fluorine atoms can act as weak hydrogen bond acceptors or participate in other non-covalent interactions.

Applications in Medicinal Chemistry Research and Drug Design Principles

Strategic Incorporation of Fluorine in Bioactive Molecules

The introduction of fluorine can profoundly influence a molecule's behavior in a biological system. The difluoropropyl group in 4-(1,1-difluoropropyl)phenol would be expected to impart specific characteristics.

Modulation of Pharmacokinetic Properties (e.g., metabolic stability, bioavailability)

Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance metabolic stability. nih.gov By replacing hydrogen atoms at metabolically vulnerable positions, fluorine can block enzymatic degradation, leading to a longer half-life and improved bioavailability of a drug. nih.govmdpi.com For this compound, the difluoro group on the propyl chain would likely shield adjacent positions from oxidative metabolism by cytochrome P450 enzymes. researchgate.net This increased stability could lead to more consistent plasma concentrations and a more predictable therapeutic effect.

Table 1: General Effects of Fluorination on Pharmacokinetic Parameters

Pharmacokinetic Parameter General Effect of Fluorination Potential Implication for this compound
Metabolic Stability Increased resistance to oxidative metabolism. The difluoro group could prevent degradation of the propyl side chain, prolonging the compound's activity.
Bioavailability Can be enhanced due to increased metabolic stability and altered physicochemical properties. nih.gov Improved oral absorption and systemic exposure might be observed.

| Half-life | Often prolonged due to decreased clearance. | A longer duration of action could be a potential therapeutic advantage. |

Conformation Control and Binding Affinity Enhancement

The introduction of fluorine can influence the conformational preferences of a molecule due to steric and electronic effects. nih.gov This can lock the molecule into a bioactive conformation that is more favorable for binding to its biological target. The gauche effect, for instance, can be induced by vicinal difluorination, influencing the torsional angles of the alkyl chain. Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a protein, thereby enhancing binding affinity.

Structure-Guided Design of Fluorinated Phenol (B47542) Derivatives

The phenol moiety is a common scaffold in medicinal chemistry. nih.govresearchgate.net The design of novel bioactive molecules often involves modifying such scaffolds to improve their properties.

Design Principles for Novel Bioactive Scaffolds

Structure-guided design utilizes the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. biorxiv.org If this compound were to be used as a scaffold, medicinal chemists would aim to introduce functional groups that complement the binding pocket of the target protein. u-strasbg.frbiosolveit.denih.gov The difluoropropyl group could serve as a lipophilic anchor or engage in specific interactions within a hydrophobic pocket.

Development of Chemical Probes and Imaging Agents

The unique properties of the fluorine atom, particularly its prevalence in pharmaceuticals and the utility of the 18F isotope in Positron Emission Tomography (PET), make fluorinated compounds like this compound valuable targets for the development of chemical probes and imaging agents. These tools are instrumental in elucidating biological processes and understanding the in vivo behavior of drug candidates.

Recent advancements have focused on the site-specific incorporation of isotopes into the core structure of phenols. chemrxiv.orgchemrxiv.org One such strategy involves a formal [5+1] cyclization to construct the phenol ring, allowing for the introduction of a carbon isotope at the ipso-position. chemrxiv.orgchemrxiv.orguchicago.edu This method utilizes a 1,5-dibromo-1,4-pentadiene precursor which, upon lithium-halogen exchange and reaction with an isotopically labeled carbonate ester, yields the labeled phenol. chemrxiv.orgchemrxiv.org This approach has been successfully used to prepare a variety of 1-13C labeled phenols. chemrxiv.orgchemrxiv.org Proof-of-concept for labeling with carbon-14 and carbon-11 has also been demonstrated, highlighting the versatility of this methodology for accessing radiolabeled phenols for use in ADME (adsorption, distribution, metabolism, and excretion) studies and PET imaging, respectively. uchicago.edu

Another established method for synthesizing labeled phenols is the Houben-Hoesch reaction, which can be used to produce 13C-labeled parabens from commercially available 13C-labeled phenols. nih.gov This two-step procedure involves the acylation of the phenol followed by a modified haloform reaction to yield the desired product with high regioselectivity. nih.gov

For the specific case of this compound, these general strategies could be adapted. For instance, a retrosynthetic analysis based on the [5+1] cyclization approach would involve the synthesis of a suitably substituted 1,5-dibromo-1,4-pentadiene precursor that already contains the 1,1-difluoropropyl group. Alternatively, starting from an isotopically labeled phenol, the 1,1-difluoropropyl group could be introduced through a multi-step synthesis.

The introduction of fluorine-18, the most commonly used radioisotope in PET, would require different synthetic strategies. acs.org Nucleophilic substitution with 18F-fluoride is a prevalent method for introducing this isotope into molecules. acs.org This could potentially be achieved by synthesizing a precursor of this compound with a suitable leaving group on the aromatic ring, which could then be displaced by 18F-fluoride.

Table 1: Potential Isotopes for Labeling this compound and Their Applications

IsotopeTypeHalf-lifePrimary Application
13CStableN/ANMR spectroscopy, mass spectrometry, metabolic studies
14CRadioactive5730 yearsADME studies, autoradiography
11CRadioactive20.4 minutesPositron Emission Tomography (PET) imaging
18FRadioactive109.8 minutesPositron Emission Tomography (PET) imaging
2H (D)StableN/AMechanistic studies, altering metabolic profiles

Isotopically labeled molecules, particularly those containing positron-emitting isotopes like 11C and 18F, are fundamental to molecular imaging techniques such as Positron Emission Tomography (PET). acs.org PET imaging allows for the non-invasive, quantitative visualization of biological processes at the molecular level in living subjects. uchicago.edu By tracking the distribution and concentration of a radiolabeled compound, researchers can gain insights into drug-target engagement, pharmacokinetics, and pharmacodynamics. acs.org

An 18F-labeled version of this compound could serve as a valuable PET tracer. The physical and nuclear characteristics of fluorine-18, including its relatively short half-life of 109.7 minutes and its primary mode of decay through positron emission, make it an ideal nuclide for radiochemical labeling and molecular imaging. acs.org The development of such a tracer would enable the in vivo study of the biological targets of this compound or its derivatives. For example, if a drug candidate containing the this compound moiety is being developed, a corresponding 18F-labeled version could be used to determine if the drug reaches its intended target in the body and to quantify the extent of target engagement.

The principles behind using such a tracer involve administering a small, non-pharmacological dose of the radiolabeled compound to a subject and then imaging the distribution of the radioactivity over time using a PET scanner. The resulting images provide a dynamic, three-dimensional map of the tracer's concentration in different tissues and organs. This information can be crucial for optimizing drug dosage, understanding drug-drug interactions, and identifying potential off-target effects. acs.org

Fluorine Scan Strategies in Drug Discovery (General Methodology)

A "fluorine scan" is a medicinal chemistry strategy that involves the systematic replacement of hydrogen atoms or methyl groups with fluorine atoms at various positions within a lead compound. h1.co The goal of this approach is to explore the impact of fluorine substitution on a molecule's biological activity and physicochemical properties. h1.co The introduction of fluorine can lead to improvements in metabolic stability, binding affinity, membrane permeability, and pharmacokinetic profiles. pharmacyjournal.org

The general methodology for a fluorine scan involves the synthesis of a series of monofluorinated derivatives of a lead compound. h1.co This can be achieved through various synthetic methods, including direct and non-selective fluorination reactions. h1.co These reactions can efficiently generate a library of fluorinated analogues for biological evaluation. h1.co

The findings from a fluorine scan can provide valuable structure-activity relationship (SAR) data, guiding the further optimization of a lead compound. By identifying positions where fluorine substitution is beneficial, medicinal chemists can rationally design new analogues with improved drug-like properties. This approach has been successfully applied in various drug discovery programs, leading to the identification of clinical candidates with enhanced efficacy and safety profiles. h1.co

Table 2: Key Physicochemical Property Changes Induced by Fluorine Substitution

PropertyEffect of Fluorine SubstitutionRationale
Lipophilicity Can increase or decrease depending on the molecular contextThe high electronegativity of fluorine can reduce the lipophilicity of adjacent aliphatic groups, while fluorination of an aromatic ring can increase it.
Acidity/Basicity Can significantly alter pKa valuesThe strong electron-withdrawing nature of fluorine can increase the acidity of nearby protons and decrease the basicity of nitrogen-containing functional groups.
Metabolic Stability Often increasesThe carbon-fluorine bond is very strong and resistant to enzymatic cleavage, thus blocking sites of metabolism.
Binding Affinity Can be enhancedFluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.
Conformation Can influence molecular conformationThe introduction of fluorine can induce conformational changes due to steric and electronic effects.

Emerging Roles in Materials Science and Functional Materials Development

Design and Synthesis of Fluorinated Phenol-Based Polymers and Advanced Materials

The synthesis of advanced polymers using fluorinated phenols as building blocks is a key area of research. These phenols can be incorporated into various polymer backbones, such as poly(arylene ether)s, polycarbonates, and phenolic resins, through reactions like nucleophilic aromatic substitution or polycondensation. mdpi.comresearchgate.net The presence of the fluorine-containing group is instrumental in tailoring the final properties of the material.

For instance, novel fluorinated organic polymers can be synthesized through a one-step polycondensation reaction between diphenols and fluorinated linkers. mdpi.com Similarly, fluorinated phenolic resins can be produced via a two-step acid synthesis process. researchgate.net These methods allow for the integration of fluorine atoms into the molecular chain of the polymer, which can significantly enhance its intrinsic properties. researchgate.net

Research on various fluorinated polymers demonstrates their high-temperature resistance. For example, some fluorinated polymers exhibit thermal stability in the range of 350–500 °C. mdpi.com Fluorinated polyimides have shown excellent thermal stability below 430°C with minimal weight loss, a critical property for aerospace applications. researchgate.net Studies on fluorinated polyethers and perfluoropolyether triazines also confirm their high thermal decomposition temperatures, often approaching or exceeding 390°C. nasa.gov This enhanced stability is directly linked to the high dissociation energy of the C-F bond. researchgate.net Quantum mechanical and microkinetic analyses have been employed to understand the degradation mechanisms, providing insights to further improve the thermo-oxidative stability of these high-performance polymers beyond 700 K. nih.gov

Table 1: Thermal Stability of Various Fluorinated Polymers

Polymer Type Decomposition Temperature (°C) Key Findings Source
Perfluorinated Organic Polymers 350-500 Stability attributed to structural geometry and cross-linking. mdpi.com
Fluorinated Polyimide Resin >430 Excellent thermal stability with less than 1% weight loss. researchgate.net
Fluorinated Polyether 389 High thermal stability determined by tensimeter. nasa.gov
Perfluoropolyether Triazine 397 Greater thermal stability compared to the polyether. nasa.gov

The unique electronic properties of fluorine make fluorinated phenols valuable for creating materials with low dielectric constants and low surface energies. The introduction of trifluoromethyl (−CF₃) or other fluoroalkyl groups into a polymer can increase its free volume and lower the polarizability, which in turn reduces the dielectric constant. nih.govmdpi.com

Fluorinated polymers are desirable for applications in the microelectronics industry, such as for high-frequency dielectric packaging. nih.gov Studies on fluorinated poly(aryl ether ketones) have shown that the presence of -CF₃ or -OCF₃ groups can lower the dielectric constant to values around 2.8 at 10 GHz. nih.gov Similarly, a fluorinated polynorbornene derived from a biobased phenol (B47542) exhibited a low dielectric constant below 2.65 and low dissipation factor. researchgate.net A fluorinated polysiloxane demonstrated a dielectric constant of 2.50 at 10 GHz. acs.org

Furthermore, the presence of fluorinated moieties at a material's surface drastically reduces its surface energy. adhesion.krdtic.mil Surfaces rich in -CF₂ and -CF₃ groups are known to be both hydrophobic and oleophobic. adhesion.krresearchgate.net Polymeric films containing even small weight percentages of fluorine can achieve very low surface energies, making them highly non-wettable and useful for creating anti-adhesive or protective coatings. acs.org The surface energy of materials generally decreases in the order of CH₂ > CH₃ > CF₂ > CF₃, highlighting the effectiveness of perfluoroalkyl groups in creating low-energy surfaces. adhesion.kr

Table 2: Dielectric and Surface Properties of Fluorinated Polymers

Polymer Type Dielectric Constant (Dk) Surface Energy (mJ/m²) Key Findings Source
Fluorinated Poly(aryl ether ketone)s 2.839 (@ 10 GHz) - Introduction of -OCF₃ group increases free volume, reducing Dk. nih.gov
Fluorinated Polynorbornene < 2.65 26.8 Cross-linked polymer film showed good hydrophobicity. researchgate.net
Fluorinated Polysiloxane 2.50 (@ 10 GHz) - Possesses excellent linear dielectric properties. acs.org
Polyhexafluoropropylene - 12.4 Exhibits very low surface energy among plastics. twi-global.com

Optoelectronic and Energy Applications of Fluorinated Phenols

Fluorinated phenols and their derivatives are finding increasing use in optoelectronic and energy applications, where their specific electronic and stability-enhancing properties can be leveraged to improve device performance.

In the field of photovoltaics, particularly halide perovskite solar cells (PSCs), stability is a major challenge. The susceptibility of the perovskite material to degradation from moisture and oxygen, and the oxidation of components like Sn²⁺ in tin-lead (Sn-Pb) perovskites, limits long-term performance. nih.gov

Inspired by the antioxidant properties of natural polyphenols, researchers have introduced fluorinated and phenol-functionalized materials at the interfaces within PSCs. nih.govcambridge.org These additives can passivate defects at the grain boundaries and interfaces of the perovskite layer, suppressing non-radiative recombination and improving charge extraction. nih.gov For instance, a polymer containing both fluorine and phenol units was shown to increase the energy barrier for Sn²⁺ oxidation, dramatically enhancing the stability of Sn-Pb perovskite devices. nih.govresearchgate.net The introduction of fluorinated interfacial layers also increases hydrophobicity, which further boosts device stability against moisture. rsc.org This approach has led to significant improvements in power conversion efficiency (PCE) and operational stability. nih.govnih.gov

Fluorination is a widely used strategy for tuning the properties of organic semiconductors for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org Introducing electron-withdrawing fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve air stability and facilitate electron injection or transport. rsc.orgacs.org

While specific research on 4-(1,1-Difluoropropyl)phenol in this context is limited, related fluorinated phenolic structures are relevant. For example, fluorinated benzophenone (B1666685) derivatives have been used as host materials in OLEDs. mdpi.com Fluorinated molecular glasses derived from amorphous phenols have been developed as imaging materials for micropatterning OLED pixels. ingentaconnect.com Furthermore, fluorinated boron subphthalocyanines, which can be synthesized from phenolic precursors, have been shown to be air-stable n-type conductors with applications as emitters in OLEDs. researchgate.net These examples underscore the potential of fluorinated phenol-based structures in designing next-generation organic electronic materials.

Surface and Interface Engineering with Fluorinated Phenol Moetities

The ability to precisely control the properties of surfaces and interfaces is critical in many advanced materials and devices. rsc.orgacs.org Fluorinated phenol moieties, with their combination of a reactive phenol group and a low-energy fluorinated tail, are excellent candidates for surface and interface engineering.

The phenolic hydroxyl group can be used to anchor the molecule to a variety of substrates, including metal oxides, through hydrogen bonding or coordination. nih.gov Once anchored, the fluorinated portion orients away from the surface, creating a low-energy, often hydrophobic and oleophobic, interface. dtic.milfrontiersin.org This approach has been used to modify surfaces for oil/water separation, where a surface can be rendered superhydrophilic and superoleophobic. frontiersin.org

In electronic devices like solar cells, modifying the interfaces between different layers is crucial for efficient charge transport and minimizing energy losses. acs.orgresearchgate.net Self-assembled monolayers (SAMs) of functional molecules, potentially including fluorinated phenols, can be used to tune the work function of electrodes, passivate surface defects, and improve contact between layers. acs.orgresearchgate.net The unique chemistry of phenols allows for versatile interactions, including hydrogen bonding and hydrophobic interactions, making them effective for surface modification. nih.gov The fluorination of activated carbons using phenol-based precursors has also been shown to improve the adsorption properties for volatile organic compounds, demonstrating another application of surface modification. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula / Structure
This compound C₉H₁₀F₂O
Formaldehyde CH₂O
Trifluoromethyl -CF₃
Poly(aryl ether ketone) A class of polymers
Trifluoromethoxy -OCF₃
Polytetrafluoroethylene (PTFE) (C₂F₄)n
Tin(II) ion Sn²⁺
Benzophenone C₁₃H₁₀O
Boron subphthalocyanine A class of compounds
Phenol C₆H₅OH
Carbon C
Oxygen O
Hydrogen H

Surface Functionalization for Biocompatibility or Hydrophobicity

The modification of material surfaces is a key strategy for controlling their interaction with the surrounding environment. The phenolic hydroxyl group of this compound provides a reactive handle for grafting the molecule onto a variety of substrates, while the difluoropropyl group can dramatically alter the surface properties.

The introduction of fluoroalkyl groups is a well-established method for creating hydrophobic surfaces. mdpi.comnih.gov This is due to the low surface energy of fluorinated chains. By anchoring this compound to a surface, a coating with significantly increased water repellency can be achieved. This increased hydrophobicity is valuable for applications such as self-cleaning surfaces, moisture-resistant coatings, and anti-fouling materials. mdpi.com For instance, the modification of surfaces with fluoroalkyl silanes has been shown to produce superhydrophobic states, with water contact angles exceeding 150°. mdpi.com While direct data for this compound is not yet prevalent, the principles established with other fluorinated molecules strongly suggest its utility in this area.

Conversely, fluorination can also play a role in enhancing biocompatibility. fluoron.com Fluorinated polymers like FEP (fluorinated ethylene (B1197577) propylene) and PTFE (polytetrafluoroethylene) are known for their chemical inertness and are used in medical-grade materials. fluoron.com Coatings derived from fluorinated compounds can reduce protein adsorption and cell adhesion, which is critical for implantable medical devices to prevent adverse biological responses. mdpi.commdpi.com Phenolic resins, in general, have been explored for creating biocompatible coatings on medical devices such as stents. google.com The combination of a phenolic structure with fluorine in this compound could therefore offer a pathway to creating surfaces that are both biocompatible and possess tailored surface energies. The presence of fluorine can also improve the stability of coatings, an important factor for long-term medical implants. researchgate.netnih.gov

Table 1: Potential Effects of Surface Functionalization with this compound

PropertyEffect of FunctionalizationPotential ApplicationsSupporting Principles from Analogous Systems
Hydrophobicity Increased water contact angleSelf-cleaning coatings, anti-fouling surfaces, moisture barriersModification with fluoroalkyl silanes leads to superhydrophobicity. mdpi.com
Biocompatibility Reduced protein adsorption and cell adhesionCoatings for medical implants, biosensorsFluoropolymers like PTFE are biocompatible; phenolic resins are used for stent coatings. fluoron.comgoogle.com
Chemical Resistance Enhanced stability in chemically aggressive environmentsProtective coatings in industrial settingsFluorinated polymers exhibit high chemical inertness. fluoron.com

Self-Assembled Monolayers (SAMs) and Coatings

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. They represent a powerful tool for controlling interfacial properties at the molecular level. swst.orggoogle.com The formation of SAMs typically involves a head group that binds to the substrate, a spacer or backbone, and a terminal functional group that defines the surface chemistry. google.com

While thiols are commonly used as head groups for forming SAMs on gold substrates, phenols and their derivatives can also be used to create organized layers on various surfaces, including silicon. acs.orgrsc.org In the case of this compound, the hydroxyl group can serve as the anchor. The fluorinated propyl group would then form the outer surface of the monolayer. The intermolecular interactions between the fluorinated chains would play a crucial role in the ordering of the SAM.

The introduction of fluorine into the molecules of a SAM can significantly influence its properties. Fluorination has been shown to unlock the hydrogen bond donor ability of phenolic compounds in multicomponent self-assembled monolayers, making the fluorinated analogue a more effective building block than its non-fluorinated counterpart. rsc.org This enhanced hydrogen bonding capability could be leveraged in the design of functional surfaces for selective binding or sensing applications.

Furthermore, the strong dipole moment associated with the C-F bonds in the 1,1-difluoropropyl group would impart a unique electrostatic character to the surface of the SAM. This could be used to control the wetting properties of the surface, not just with water but with a range of polar and non-polar liquids. acs.org Research on other fluorinated aromatic thiols has shown that intermolecular dipole-dipole interactions can play a significant role in determining the structure of the resulting SAM. acs.org

Table 2: Predicted Properties of Self-Assembled Monolayers of this compound

SAM PropertyPredicted CharacteristicBasis for Prediction
Surface Energy LowPresence of terminal difluoropropyl groups.
Molecular Packing Influenced by dipole-dipole interactionsStrong C-F bond dipoles. acs.org
Hydrogen Bonding Enhanced donor capabilityEffect of fluorination on phenolic hydrogen. rsc.org
Potential Applications Molecular electronics, biosensing, low-friction coatingsTailorable surface properties and defined molecular orientation. rsc.org

Catalysis and Sensing Applications

The electronic properties of the this compound molecule make it an intriguing candidate for applications in catalysis and chemical sensing. The electron-withdrawing nature of the difluoropropyl group can modulate the acidity of the phenolic proton and the electron density of the aromatic ring, which are key parameters in these fields.

Design of Catalysts Based on Fluorinated Phenol Structures

The development of new catalysts is essential for more efficient and selective chemical transformations. Fluorinated compounds have found use in various catalytic systems, often by influencing the electronic environment of the catalytic center. chinesechemsoc.org Phenols and their derivatives can act as ligands for metal catalysts or as organocatalysts themselves.

The presence of the electron-withdrawing 1,1-difluoropropyl group is expected to increase the acidity of the phenolic hydroxyl group in this compound compared to non-fluorinated analogues. This property is significant in the design of certain types of catalysts. For example, more acidic phenols can be more effective ligands in Lewis acid catalysis or as co-catalysts in reactions that benefit from proton transfer. Studies on fluorinated bisphenol-A structures have shown that they are substantially more hydrogen-bond acidic than their non-fluorinated counterparts, leading to a significant improvement in their ability to sorb basic compounds. pnnl.gov This enhanced acidity and hydrogen-bonding ability could be harnessed in designing organocatalysts for various organic reactions.

Furthermore, the unique steric and electronic properties of the difluoropropyl group could be used to control the selectivity of catalytic reactions. In transition metal catalysis, modifying the ligand environment is a primary strategy for controlling the outcome of a reaction. While direct use of this compound as a ligand in a major catalytic process is yet to be widely reported, the principles of ligand design suggest its potential. For instance, in Suzuki-Miyaura coupling, the electronic nature of substituents on phenolic derivatives can influence the reactivity of the catalyst. mdpi.com

Table 3: Potential Catalytic Roles of this compound

Catalytic ApplicationPotential Role of this compoundKey Influencing Factor
Organocatalysis As a hydrogen-bond donor catalystIncreased acidity of the phenolic OH group. pnnl.gov
Lewis Acid Catalysis As a ligand for a metal centerModulation of the metal center's electronic properties.
Asymmetric Catalysis As a chiral ligand (if resolved)Steric and electronic influence on the transition state.

Development of Chemical Sensors and Biosensors (e.g., for other phenolic compounds)

Chemical sensors and biosensors are devices that can detect and quantify specific chemical species. nih.gov The development of new recognition elements is crucial for improving the selectivity and sensitivity of these sensors. Phenolic compounds are an important class of analytes, and there is a significant need for effective sensors for their detection in environmental and biological samples. nih.gov

The unique structure of this compound makes it a candidate for use as a recognition element in sensors for other phenolic compounds. This could be achieved through the formation of a molecularly imprinted polymer (MIP), where this compound acts as the template molecule. The resulting MIP would have cavities that are specifically shaped to bind with other phenolic compounds, particularly those with similar structural features.

In the context of electrochemical sensors, the electronic properties of this compound could be exploited. The phenol group can be electrochemically oxidized, and the potential at which this occurs is sensitive to the substituents on the aromatic ring. This property could be used to develop an electrochemical sensor where the presence of an analyte modulates the electrochemical signal of the immobilized this compound. The incorporation of fluorine into sensing materials has been shown to enhance the performance of sensors for phenolic compounds. For example, a fluorine-doped graphene oxide modified electrode has been used for the determination of caffeic acid.

Furthermore, the hydrogen-bonding capabilities of the fluorinated phenol could be utilized in optical sensors. Binding of a target analyte to a surface functionalized with this compound could lead to a change in fluorescence or color, providing a detectable signal. pnnl.gov

Table 4: Potential Sensing Applications of this compound

Sensor TypeRole of this compoundPrinciple of Detection
Molecularly Imprinted Polymer (MIP) Sensor Template moleculeShape-selective binding of analyte.
Electrochemical Sensor Active sensing layerModulation of electrochemical signal upon analyte binding.
Optical Sensor Recognition elementChange in optical properties (fluorescence, color) upon analyte binding. pnnl.gov
Biosensor Component of the biorecognition layerEnhancing the specificity or stability of the biological recognition element.

Environmental Chemistry and Degradation Studies of Fluorinated Phenols

Biodegradation Mechanisms and Pathways of Fluorinated Phenols

The microbial breakdown of halogenated aromatic compounds, including fluorinated phenols, is a key process in their environmental degradation. asm.org Aerobic microbial degradation typically starts with the formation of halophenol intermediates, which are then converted to catechols. asm.org These catechols can undergo ring cleavage, leading to further breakdown into substrates for normal metabolic pathways. asm.org However, the presence and position of fluorine atoms can significantly influence the biodegradability of these compounds. asm.org

Microorganisms have demonstrated the ability to degrade fluorinated compounds, though the stability of the carbon-fluorine bond can make this process slow. acs.org Some microbes can utilize fluorinated compounds as their sole source of carbon and energy. acs.org For instance, bacteria like Bacillus and Pseudomonas have been reported to degrade fluoxetine, producing 4-(trifluoromethyl)phenol (B195918) as a metabolite, which is then further broken down. nih.gov The initial step in the aerobic microbial degradation of phenolic derivatives is aromatic hydroxylation to form catechols, which are then substrates for ring cleavage by dioxygenases. oup.com

Studies using organisms like the yeast-like fungus Exophiala jeanselmei have shown a broad substrate specificity, capable of transforming phenols with multiple fluorine substituents into their corresponding catechols. asm.org However, if the carbon atoms adjacent to the hydroxyl groups in the resulting catechol are fluorinated, further biodegradation can be inhibited. asm.org

Table 1: Microbial Species Involved in Fluorinated Phenol (B47542) Degradation
MicroorganismFluorinated Compound DegradedKey Metabolic StepReference
Exophiala jeanselmeiFluorophenols (up to four fluorine substituents)Transformation to corresponding catechols asm.org
Bacillus sp.FluoxetineProduction of 4-(trifluoromethyl)phenol nih.gov
Pseudomonas sp.FluoxetineProduction of 4-(trifluoromethyl)phenol nih.gov
Pseudomonas fluorescens DSM 8341Fluoroacetate (B1212596)Enzymatic defluorination by fluoroacetate dehalogenase nih.gov

The cleavage of the highly stable carbon-fluorine bond is a critical and often rate-limiting step in the biodegradation of fluorinated compounds. acs.org Enzymatic defluorination can occur through several mechanisms, including hydrolytic, oxidative, and reductive pathways. mdpi.com

One of the most well-studied defluorinating enzymes is fluoroacetate dehalogenase, which hydrolyzes fluoroacetate to fluoride (B91410) ion and glycolate. acs.orgnih.gov For aromatic compounds, the process is more complex. For example, the degradation of 4-fluorophenol (B42351) can involve NADPH-dependent hydroxylation and defluorination. researchgate.net In some cases, defluorination occurs after initial enzymatic reactions. For instance, fluorobenzene (B45895) is first converted to 3-fluoro-cis,cis-muconate (B1243151) through a series of enzymatic reactions, and then a fluoromuconate cycloisomerase catalyzes the defluorination to yield cis-dienelactone. researchgate.net

Heme dehaloperoxidases are another class of enzymes that show potential for the defluorination of fluorinated aromatic compounds. acs.orgacs.org These enzymes use hydrogen peroxide to dehalogenate aromatic compounds. acs.orgacs.org The proposed mechanism involves a hydrogen atom abstraction from the phenol group, followed by an OH rebound to the aromatic ring, leading to the release of the fluorine atom. acs.org

The position of the fluorine atom on the aromatic ring plays a crucial role in the enzymatic process. For example, with 2-fluorophenol, phenol hydroxylase can catalyze hydroxylation at the C-6 position, leading to 3-fluorocatechol, or at the C-2 position, which is accompanied by dehalogenation. asm.org However, the presence of fluorine on the catechol ring can inhibit subsequent ring-cleavage enzymes. asm.org

Physico-Chemical Degradation Processes (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods used for the degradation of persistent organic pollutants, including phenolic compounds. asianpubs.orgresearchgate.net AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing organic compounds to carbon dioxide and water. mdpi.com

Several AOPs have been investigated for the degradation of phenols, including:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by ultraviolet radiation to produce hydroxyl radicals. It has been shown to be effective in degrading phenol. asianpubs.orgsapub.org

Fenton and Photo-Fenton Processes: The Fenton process uses a mixture of hydrogen peroxide and ferrous ions (Fe²⁺) to generate hydroxyl radicals. asianpubs.orgresearchgate.net The photo-Fenton process enhances this reaction with UV light, significantly accelerating the degradation of phenols. asianpubs.org This method is particularly effective under acidic conditions. asianpubs.org

Ozonation: Ozone (O₃) is a strong oxidant that can be used alone or in combination with UV light or hydrogen peroxide to degrade phenolic compounds. researchgate.netsapub.org

Photocatalysis: This process often utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. mdpi.com

The efficiency of these processes is influenced by factors such as pH, the concentration of the oxidant (e.g., H₂O₂), and the presence of catalysts like iron salts. asianpubs.org For instance, in the photo-Fenton process for phenol degradation, the optimal pH is typically around 3. asianpubs.org Electrochemical oxidation is another advanced process where phenol degradation can be achieved at an anode, with operating parameters like initial pH, current density, and temperature influencing the degradation rate and pathway. nih.gov

Table 2: Comparison of Advanced Oxidation Processes for Phenol Degradation
AOP MethodDescriptionKey Findings for Phenol DegradationReference
UV/H₂O₂UV light photolyzes hydrogen peroxide to form hydroxyl radicals.Significantly enhances phenol degradation compared to direct photolysis. sapub.org
Fenton (H₂O₂/Fe²⁺)Reaction between hydrogen peroxide and ferrous iron generates hydroxyl radicals.Found to be the fastest process for phenol degradation. researchgate.net
Photo-Fenton (UV/H₂O₂/Fe²⁺)Fenton's reagent combined with UV light.Highly effective under acidic conditions, accelerating the oxidation rate by 5-8 times compared to the UV/H₂O₂ process. asianpubs.org
Ozonation (O₃)Use of ozone as a powerful oxidant.Can be a cost-effective method for phenol degradation. researchgate.net
Electrochemical OxidationDegradation at an anode surface.Degradation rate and pathway are influenced by pH, current density, and temperature. nih.gov

Analytical Methods for Environmental Monitoring of Fluorinated Phenols

Accurate and sensitive analytical methods are essential for monitoring fluorinated phenols in the environment. The choice of method often depends on the complexity of the sample matrix and the required detection limits. nih.gov

Due to the often low concentrations of phenolic compounds in environmental samples, extraction and pre-concentration are critical steps prior to analysis. nih.gov Common techniques include:

Liquid-Liquid Extraction (LLE): This is a traditional method for extracting phenolic compounds from water samples, often involving acidification of the sample followed by extraction with an organic solvent. nih.govcdc.gov However, it can be time-consuming and use significant amounts of hazardous solvents. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique that involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. eurofins.commdpi.com The analytes are then eluted with a small volume of solvent. Various sorbents can be used, including carbon-based materials. eurofins.com SPE is generally more efficient and uses less solvent than LLE. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. researchgate.net It integrates sampling, extraction, and concentration into a single step. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample, providing a large surface area for rapid extraction. researchgate.net

The recovery of phenols can be affected by the sample matrix and the specific technique used. cdc.gov For instance, losses can occur during solvent evaporation in LLE. cdc.gov

Following extraction, various analytical techniques are employed for the separation and quantification of fluorinated phenols.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a Diode-Array Detector (DAD) or a UV detector, is a common method for analyzing phenolic compounds. mdpi.comacs.org Gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) is frequently used. mdpi.com Derivatization with a UV-absorbing agent can be employed to enhance sensitivity and selectivity. scirp.org

Gas Chromatography (GC): GC, typically combined with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for phenol analysis. mdpi.commdpi.com Derivatization is often necessary to make the phenols volatile enough for GC analysis. mdpi.com

Mass Spectrometry (MS): Coupling MS with either LC or GC (LC-MS or GC-MS) provides high sensitivity and specificity, allowing for the identification and quantification of analytes at very low concentrations. eurofins.commdpi.com Tandem mass spectrometry (LC-MS/MS) in the multiple reaction monitoring (MRM) mode is particularly powerful for analyzing complex environmental samples. eurofins.com

¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR): ¹⁹F-NMR is a valuable tool for studying the degradation of fluorinated compounds. asm.orgnih.gov It allows for the direct observation of fluorine-containing molecules and their transformation products, providing insights into degradation pathways and the formation of fluoride ions. asm.orgacs.org This technique can be used for both identification and quantification of fluorinated compounds in environmental samples. nih.govresearchgate.net

Table 3: Analytical Techniques for Fluorinated Phenol Quantification
TechniqueDetectorKey FeaturesReference
HPLCDAD, UVWidely used for separation; derivatization can enhance sensitivity. mdpi.comscirp.org
GCFID, MSRequires derivatization for volatile phenols; provides good separation. mdpi.commdpi.com
LC-MS/MSTandem Mass SpectrometerHigh sensitivity and selectivity for complex matrices; uses isotope dilution for quantification. eurofins.com
¹⁹F-NMRNMR SpectrometerDirectly detects fluorine-containing compounds and metabolites; useful for pathway elucidation. asm.orgnih.gov

Future Directions and Research Challenges for 4 1,1 Difluoropropyl Phenol

Innovations in Efficient and Sustainable Synthetic Methodologies

A primary challenge lies in developing more efficient and sustainable methods for synthesizing 4-(1,1-difluoropropyl)phenol and its derivatives. While various transition-metal-catalyzed difluoroalkylation reactions exist, many rely on pre-functionalized starting materials or harsh conditions. Future research will focus on creating greener, more cost-effective synthetic routes.

Key areas for innovation include:

Late-Stage Functionalization (LSF): Developing methods to introduce the 1,1-difluoropropyl group directly onto a phenol (B47542) or advanced intermediate at a late stage of synthesis is highly desirable. This approach accelerates the generation of diverse analogues for biological screening without the need for lengthy de novo synthesis. Techniques like C-H activation are at the forefront of LSF.

Catalytic Advancements: There is a need for more robust and versatile catalysts. Copper-catalyzed reactions are promising due to the low cost and toxicity of copper, but expanding their scope and improving efficiency is crucial. Photoredox catalysis, often in combination with transition metals like copper or iridium, offers mild reaction conditions and high functional group tolerance for various difluoroalkylation processes.

Flow Chemistry: Continuous flow technologies can offer improved safety, scalability, and efficiency for fluorination and fluoroalkylation reactions, which can sometimes be hazardous or require precise control.

A comparative look at emerging synthetic strategies highlights the shift towards milder and more direct approaches.

Synthetic StrategyCatalyst/Reagent ExampleKey AdvantageRelevant Research Area
Photoredox/Copper Dual Catalysis Ir/Cu synergistic combinationMild conditions, tolerates free phenolsFluoroalkyl Aromatic Hydrocarbons
Late-Stage C-H Functionalization Palladium-catalyzed Negishi cross-coupling of arylthianthrenium saltsEnables late-stage incorporation of difluoroalkyl groupsDrug Discovery
Visible-Light Photoredox Catalysis fac-Ir(ppy)₃Wide substrate scope, applicable to complex moleculesHydro-difluoroalkylation
Electrochemical Synthesis Nickel-catalyzed paired electrolysisGood functional group compatibility, high substrate diversityLate-Stage Functionalization

Deeper Mechanistic Insights into Reactivity and Selectivity in Fluorinated Systems

The electronic properties of the gem-difluoroalkyl group significantly impact the reactivity and selectivity of the aromatic ring. A deeper mechanistic understanding is necessary to predict and control reaction outcomes. The difluoromethyl group (CF₂H), for example, is considered a lipophilic hydrogen bond donor, a property that can influence molecular interactions.

Future research should focus on:

Radical Pathways: Many modern difluoroalkylation methods proceed via radical intermediates. Detailed studies using radical scavengers, kinetic analysis, and computational modeling are needed to elucidate these pathways and control selectivity.

Regioselectivity: Predicting and controlling the position of functionalization (e.g., ortho, meta, para) during C-H activation or other substitution reactions on the phenol ring is a significant challenge that requires a more profound understanding of directing group effects and reaction kinetics.

Stereoselectivity: For derivatives with new chiral centers, developing stereoselective fluorination and functionalization methods is a crucial frontier, often guided by chiral catalysts or auxiliaries.

Rational Design and Synthesis of Derivatives for Tailored Applications

The this compound core is a building block for creating derivatives with fine-tuned properties for specific applications. The strategic placement of fluorine can modulate pKa, lipophilicity, and membrane permeability.

Future efforts will involve:

Bioisosteric Replacement: The difluoropropyl group can act as a bioisostere for other chemical groups, like hydroxyl or thiol groups, potentially improving a molecule's pharmacokinetic profile. Systematic studies are needed to understand these relationships better.

Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of derivatives by modifying the phenolic hydroxyl or adding substituents to the aromatic ring will be essential for building robust SAR models for applications in drug discovery and agrochemicals.

Fluorine's Role in Binding: The ability of fluorine to participate in hydrogen bonds and other noncovalent interactions can enhance binding affinity to biological targets. Designing derivatives that leverage these interactions is a key goal.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating research in organofluorine chemistry. Predictive models can significantly reduce the experimental burden by pre-screening candidates and offering mechanistic insights.

Key areas of development include:

Q & A

Q. What are the recommended synthetic routes for 4-(1,1-Difluoropropyl)phenol in laboratory settings?

A practical approach involves introducing the difluoropropyl group via nucleophilic substitution or transition metal-catalyzed coupling. For example, sodium 2-chloro-2,2-difluoroacetate can react with a phenol derivative under basic conditions (e.g., cesium carbonate in DMF), followed by alkylation with a propylating agent to install the propyl moiety . Reaction parameters such as temperature (60–80°C), solvent choice (DMF or acetonitrile), and gas evolution management (via an oil bubbler) are critical for optimizing yield. Purification typically involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

  • ¹H/¹⁹F NMR : The difluoropropyl group exhibits characteristic splitting patterns. For instance, the CF₂ protons resonate as a triplet (J ≈ 18–20 Hz) due to coupling with fluorine atoms, while adjacent protons show additional splitting .
  • ESI-MS : Molecular ion peaks ([MH]⁺) confirm the molecular weight, with isotopic patterns aiding in identifying fluorine content .
  • FT-IR : Stretching frequencies for C-F bonds (~1100–1250 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) provide structural confirmation.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Considerations : While not classified as carcinogenic, acute toxicity (LD₅₀ data) suggests minimizing exposure via proper handling and waste disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and predicted structural features of this compound derivatives?

Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or unexpected substituent interactions. Methodological strategies include:

  • 2D NMR (COSY, HSQC) : To assign proton-proton and proton-carbon correlations, clarifying ambiguous splitting patterns .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL refines bond lengths/angles and confirms stereochemistry .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data to validate structures .

Q. What methodologies are employed to study the structure-activity relationships (SAR) of this compound in pharmacological applications?

  • Derivatization : Synthesize analogs with varying substituents (e.g., halogenation at the para position or modification of the difluoropropyl chain) to assess biological activity .
  • Enzymatic Assays : Test inhibitory effects against target enzymes (e.g., dihydroorotate dehydrogenase in Plasmodium falciparum), using IC₅₀ values to quantify potency .
  • Molecular Docking : Simulate binding interactions with protein targets (e.g., using AutoDock Vina) to rationalize SAR trends and guide further optimization .

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

  • Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of difluoromethylating agent to phenol to ensure complete conversion without excess reagent decomposition .
  • Temperature Control : Gradual heating (e.g., 60°C → 80°C) prevents exothermic runaway reactions.
  • Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
  • In-line Monitoring : Employ LC-MS or TLC to track reaction progress and terminate before byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1-Difluoropropyl)phenol
Reactant of Route 2
4-(1,1-Difluoropropyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.